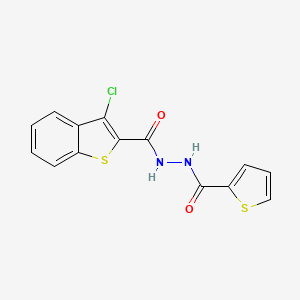![molecular formula C20H17Cl2N3O B11137611 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11137611.png)
2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities, making them significant in medicinal chemistry. This particular compound features two indole moieties, each substituted with a chlorine atom, connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of 6-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The 6-chloro-1H-indole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Acetamide Formation: The alkylated product is reacted with acetic anhydride or acetyl chloride to form the acetamide linkage.
Coupling with 5-chloro-1H-indole: Finally, the compound is coupled with 5-chloro-1H-indole under conditions that facilitate the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, targeting the acetamide linkage or the indole rings.
Substitution: The chlorine atoms on the indole rings can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include indole-2,3-diones or other oxidized derivatives.
Reduction: Reduced forms of the acetamide or indole rings.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole moieties make it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
Biologically, indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities, particularly due to the presence of chlorine atoms which can enhance biological activity.
Medicine
In medicine, compounds with indole structures are often investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, indole derivatives are used in the manufacture of dyes, perfumes, and agricultural chemicals. This compound could find applications in these areas, particularly in the development of new agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The chlorine atoms may enhance binding affinity to certain targets, increasing the compound’s potency.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide: Lacks chlorine atoms, potentially less potent.
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide: Bromine instead of chlorine, may have different biological activity.
2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Fluorine instead of chlorine, different electronic effects.
Uniqueness
The presence of chlorine atoms in 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide distinguishes it from other indole derivatives. Chlorine can influence the compound’s electronic properties, potentially enhancing its biological activity and making it a more potent candidate for various applications.
Properties
Molecular Formula |
C20H17Cl2N3O |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-15-3-4-18-17(9-15)14(11-24-18)5-7-23-20(26)12-25-8-6-13-1-2-16(22)10-19(13)25/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
SBOXUTVIHANAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11137538.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11137540.png)
![N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11137543.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetamide](/img/structure/B11137551.png)
![methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-phenylalaninate](/img/structure/B11137557.png)

![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11137560.png)
![(2E)-2-(2-butoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11137571.png)
![ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B11137578.png)
![2-[acetyl(isopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11137584.png)
![N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11137588.png)

![methyl N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methioninate](/img/structure/B11137599.png)
![5-(benzyloxy)-2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11137605.png)
